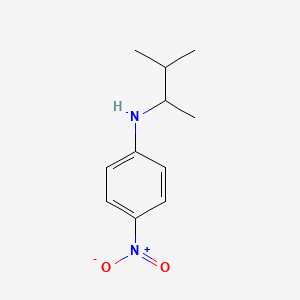
N-(3-methylbutan-2-yl)-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutan-2-yl)-4-nitroaniline is an organic compound that belongs to the class of nitroanilines Nitroanilines are derivatives of aniline, where one or more hydrogen atoms in the aniline ring are replaced by nitro groups This particular compound is characterized by the presence of a nitro group at the 4-position and an N-substituent with a 3-methylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 4-chloroaniline to form 4-nitroaniline, which is then subjected to alkylation using 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product. The use of catalysts and specific reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methylbutan-2-yl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of N-(3-methylbutan-2-yl)-4-aminobenzene.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N-(3-methylbutan-2-yl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-methylbutan-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitroaniline: Lacks the N-substituent and has different chemical properties.
N-(2-methylpropyl)-4-nitroaniline: Similar structure but with a different alkyl group.
N-(3-methylbutyl)-4-nitroaniline: Similar structure but with a different position of the alkyl group.
Uniqueness
N-(3-methylbutan-2-yl)-4-nitroaniline is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other nitroanilines may not be suitable.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-(3-methylbutan-2-yl)-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9(3)12-10-4-6-11(7-5-10)13(14)15/h4-9,12H,1-3H3 |
Clé InChI |
ZRWLHKJBHBNKSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




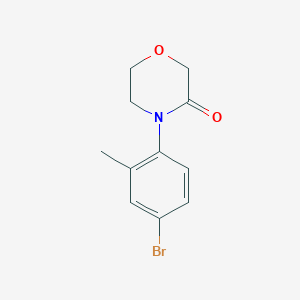
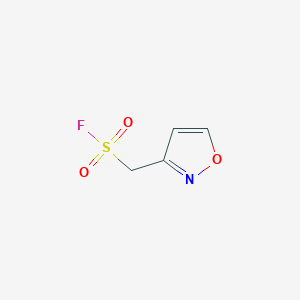
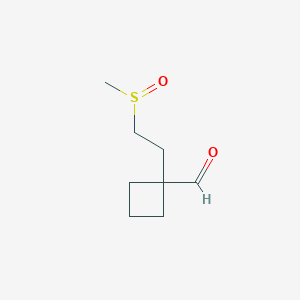
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)

![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
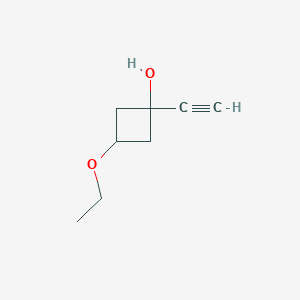
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
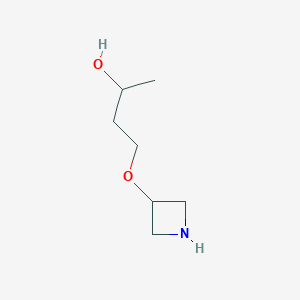
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)

